molecular formula C17H19N3O3 B13888446 Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate CAS No. 648449-18-7

Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate

Cat. No.: B13888446
CAS No.: 648449-18-7
M. Wt: 313.35 g/mol
InChI Key: RYFOGQACKLNAMA-UHFFFAOYSA-N
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Description

Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a piperidine ring, which is further substituted with an ethyl ester group and a formyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Piperidine Ring: The quinazoline intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the quinazoline-piperidine fused ring system.

    Esterification: The resulting compound is then esterified with ethyl chloroformate to introduce the ethyl ester group.

    Formylation: Finally, the formyl group is introduced using a formylating agent such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Quinazoline-piperidine carboxylic acid derivatives.

    Reduction: Hydroxymethyl quinazoline-piperidine derivatives.

    Substitution: Amide or thioester derivatives of quinazoline-piperidine.

Scientific Research Applications

Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate can be compared with other quinazoline derivatives such as:

    Ethyl 1-(6-methylquinazolin-4-yl)piperidine-3-carboxylate: Similar structure but with a methyl group instead of a formyl group, leading to different biological activities.

    Ethyl 1-(6-chloroquinazolin-4-yl)piperidine-3-carboxylate: Contains a chloro group, which may enhance its antimicrobial properties.

    Ethyl 1-(6-nitroquinazolin-4-yl)piperidine-3-carboxylate: The nitro group may confer different electronic properties, affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648449-18-7

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(22)13-4-3-7-20(9-13)16-14-8-12(10-21)5-6-15(14)18-11-19-16/h5-6,8,10-11,13H,2-4,7,9H2,1H3

InChI Key

RYFOGQACKLNAMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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